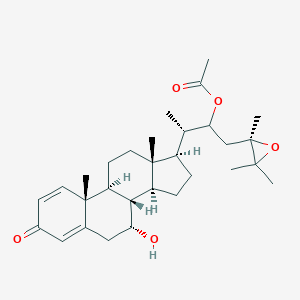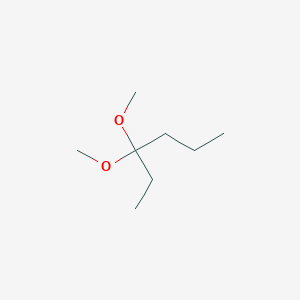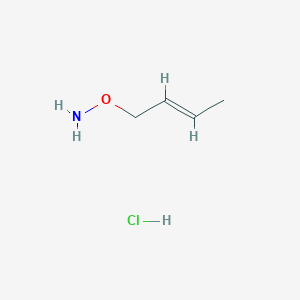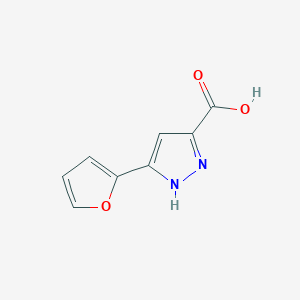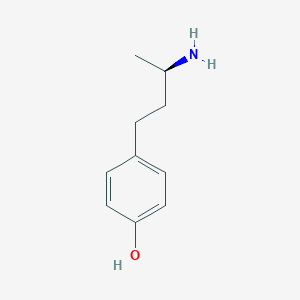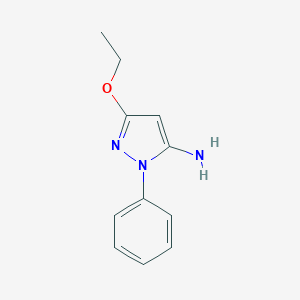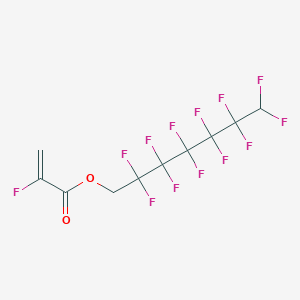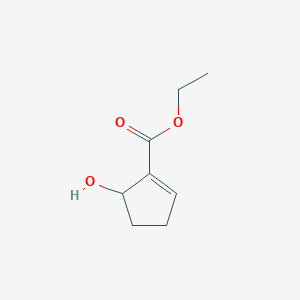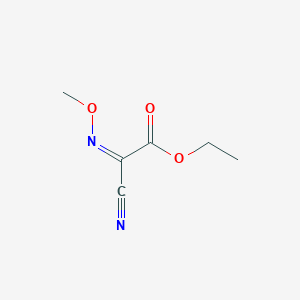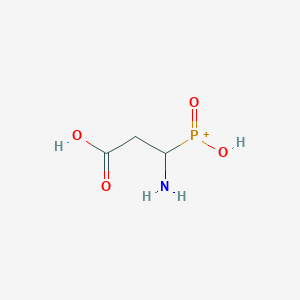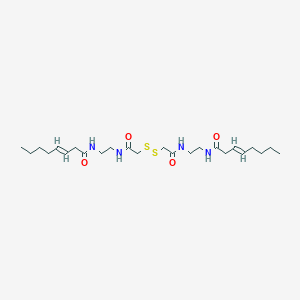
2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide, also known as OAES, is a sulfur-containing compound that has been identified as a key component in the odor of human axillary sweat. It is produced by the bacterial breakdown of the amino acid methionine, which is found in high concentrations in sweat. OAES has been the subject of extensive scientific research due to its unique odor properties and potential applications in fields such as forensics, personal hygiene, and perfume industry.
Mécanisme D'action
The exact mechanism of action of 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide is not fully understood, but it is believed to interact with olfactory receptors in the nose, triggering a response in the brain that results in the perception of a distinct odor. 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide has been shown to activate specific receptors, such as OR11H7, which are responsible for detecting sulfur-containing compounds.
Effets Biochimiques Et Physiologiques
2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide has been shown to have a range of biochemical and physiological effects in various studies. It has been found to have antimicrobial properties, which may play a role in regulating the growth of bacteria on the skin. In addition, 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting a potential therapeutic application.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide in lab experiments include its high purity and specificity, which allows for accurate and reproducible results. However, 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide is a relatively expensive compound and may not be readily available in large quantities for certain experiments. In addition, the strong odor of 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide can make it difficult to work with in certain settings.
Orientations Futures
There are numerous future directions for research on 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide. One area of interest is the potential use of 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide as a biomarker for various diseases and conditions. Further studies are needed to determine the specificity and sensitivity of 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide as a biomarker and to identify potential applications in clinical settings. In addition, 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide may have applications in the development of new antimicrobial agents and cancer therapeutics, which require further investigation. Finally, the use of 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide in forensic science may continue to be an area of interest, as researchers explore the potential for using odor signatures to identify individuals.
Méthodes De Synthèse
The synthesis of 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide involves the reaction of 3-octen-1-amine with carbamoylmethyl chloride in the presence of a base, followed by the addition of elemental sulfur. This method has been optimized for high yield and purity and has been used in numerous studies to produce 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide for further analysis.
Applications De Recherche Scientifique
2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide has been studied extensively in the field of olfactory science, where it has been identified as a key contributor to the odor of human axillary sweat. It has also been used as a biomarker for various diseases and conditions, including diabetes and breast cancer. In addition, 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide has been investigated for its potential use in forensic science, where it can be used to identify individuals based on their unique odor signature.
Propriétés
Numéro CAS |
119637-70-6 |
|---|---|
Nom du produit |
2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide |
Formule moléculaire |
C24H42N4O4S2 |
Poids moléculaire |
514.7 g/mol |
Nom IUPAC |
(E)-N-[2-[[2-[[2-[2-[[(E)-oct-3-enoyl]amino]ethylamino]-2-oxoethyl]disulfanyl]acetyl]amino]ethyl]oct-3-enamide |
InChI |
InChI=1S/C24H42N4O4S2/c1-3-5-7-9-11-13-21(29)25-15-17-27-23(31)19-33-34-20-24(32)28-18-16-26-22(30)14-12-10-8-6-4-2/h9-12H,3-8,13-20H2,1-2H3,(H,25,29)(H,26,30)(H,27,31)(H,28,32)/b11-9+,12-10+ |
Clé InChI |
HDVQPKOUWPOSDP-UHFFFAOYSA-N |
SMILES isomérique |
CCCC/C=C/CC(=O)NCCNC(=O)CSSCC(=O)NCCNC(=O)C/C=C/CCCC |
SMILES |
CCCCC=CCC(=O)NCCNC(=O)CSSCC(=O)NCCNC(=O)CC=CCCCC |
SMILES canonique |
CCCCC=CCC(=O)NCCNC(=O)CSSCC(=O)NCCNC(=O)CC=CCCCC |
Synonymes |
2-(3-octenoylamino)ethyl(carbamoylmethyl)sulfide 2-OAECMS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




